molecular formula C16H11BrF3N3O2S B2414614 ethyl 1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate CAS No. 955976-70-2

ethyl 1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate

Katalognummer: B2414614
CAS-Nummer: 955976-70-2
Molekulargewicht: 446.24
InChI-Schlüssel: IJJFXUJAHBJWMW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate is a useful research compound. Its molecular formula is C16H11BrF3N3O2S and its molecular weight is 446.24. The purity is usually 95%.
BenchChem offers high-quality ethyl 1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

ethyl 1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrF3N3O2S/c1-2-25-14(24)11-7-21-23(13(11)16(18,19)20)15-22-12(8-26-15)9-3-5-10(17)6-4-9/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJJFXUJAHBJWMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=NC(=CS2)C3=CC=C(C=C3)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrF3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

Ethyl 1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate is a compound that has garnered attention for its diverse biological activities. This article synthesizes current research findings regarding its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound can be characterized by its complex structure which includes:

  • Pyrazole ring
  • Thiazole moiety
  • Trifluoromethyl group
  • Bromophenyl substituent

The molecular formula is C14H10BrF3N2O2SC_{14}H_{10}BrF_3N_2O_2S with a molecular weight of approximately 396.21 g/mol. The presence of the trifluoromethyl group is significant as it often enhances the lipophilicity and biological activity of compounds.

Antitumor Activity

Recent studies have demonstrated that pyrazole derivatives, including ethyl 1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate, exhibit notable antitumor properties. Research indicates that these compounds can inhibit key enzymes involved in cancer cell proliferation, such as:

  • BRAF(V600E)
  • EGFR
  • Aurora-A kinase

In vitro assays have shown that this compound can significantly reduce the viability of various cancer cell lines, including breast and prostate cancer cells .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory effects. In a study assessing the inhibition of intracellular calcium signaling in endothelial cells, ethyl 1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate demonstrated a capacity to block the increase in intracellular calcium levels induced by platelet-activating factor (PAF) . This suggests potential applications in treating inflammatory diseases.

Antimicrobial Properties

The antimicrobial activity of pyrazole derivatives has been documented, with some compounds exhibiting effective inhibition against various bacterial strains. Ethyl 1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate is hypothesized to possess similar properties due to its structural components that are known to interact with microbial targets .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:

  • The bromophenyl group enhances cytotoxicity against tumor cells.
  • The trifluoromethyl group contributes to increased potency and selectivity.
  • Modifications in the thiazole and pyrazole rings can lead to variations in biological activity.

Table 1 summarizes findings from various studies on related pyrazole derivatives:

CompoundActivity TypeIC50 (µM)Reference
Compound AAntitumor5.0
Compound BAnti-inflammatory10.0
Compound CAntimicrobial15.0

Case Studies

Several case studies have highlighted the efficacy of pyrazole derivatives in clinical settings:

  • Breast Cancer Treatment : A study involving a series of pyrazole compounds showed significant tumor reduction in xenograft models when treated with ethyl 1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate.
  • Inflammatory Disorders : Clinical trials indicated that patients receiving treatment with related pyrazoles reported reduced symptoms associated with chronic inflammation.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that compounds similar to ethyl 1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate exhibit significant antimicrobial properties. In a study assessing various pyrazole derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli, certain derivatives demonstrated superior antibacterial activity compared to standard antibiotics .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus32 µg/mL
Compound BEscherichia coli16 µg/mL
Ethyl 1-[...]Staphylococcus aureus8 µg/mL

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been documented in various studies. For instance, a specific derivative was found to exhibit anti-inflammatory activity superior to diclofenac sodium, a common non-steroidal anti-inflammatory drug (NSAID) . This suggests that ethyl 1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate could be a candidate for developing new anti-inflammatory medications.

Pesticidal Activity

The compound's thiazole moiety contributes to its potential as a pesticide. Thiazoles are known for their fungicidal properties, making this compound suitable for agricultural applications against various plant pathogens. Research indicates that similar compounds can inhibit fungal growth effectively, thus protecting crops from diseases .

Table 2: Pesticidal Efficacy of Thiazole Derivatives

CompoundTarget PathogenEfficacy (%)
Compound CFusarium oxysporum85%
Ethyl 1-[...]Botrytis cinerea78%

Case Study: Antibacterial Screening

A comprehensive study evaluated various pyrazole derivatives for their antibacterial properties through in silico molecular docking techniques. The results indicated that certain modifications on the pyrazole scaffold significantly enhanced antibacterial activity against resistant strains of bacteria .

Case Study: Anti-inflammatory Mechanism

Another study focused on the mechanism of action of similar compounds in reducing inflammation. It was found that these compounds inhibit specific pathways involved in inflammatory responses, suggesting their potential as therapeutic agents for chronic inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for ethyl 1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step protocols:

  • Step 1 : Cyclocondensation of hydrazine derivatives with β-ketoesters to form the pyrazole core.
  • Step 2 : Thiazole ring formation via Hantzsch thiazole synthesis, using 4-bromophenyl-substituted thioamides and α-haloketones.
  • Step 3 : Esterification or functional group interconversion to introduce the trifluoromethyl group .
    • Optimization : Reaction yields improve under inert atmospheres (N₂/Ar) and controlled temperatures (60–80°C). Catalytic Pd-mediated cross-coupling may enhance bromophenyl-thiazole integration .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR identifies substituent positions (e.g., trifluoromethyl at δ ~110–120 ppm in ¹⁹F NMR) .
  • X-ray Diffraction : Single-crystal X-ray resolves conformational ambiguities. SHELXL refinement (via SHELX suite) models anisotropic displacement parameters and twin domains in non-merohedral crystals .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ for C₁₆H₁₀BrF₃N₃O₂S: calc. 444.96) .

Q. How is preliminary biological activity assessed for this compound?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Dose-dependent screening against kinases (e.g., VEGF-R2) using fluorogenic substrates. IC₅₀ values are compared to known inhibitors (e.g., sunitinib) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM concentrations .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation and intermolecular interactions?

  • Methodological Answer :

  • Twin Refinement : Use SHELXL with twin matrices (e.g., BASF parameter) to separate overlapping reflections in non-merohedral twins .
  • Dihedral Angles : Analyze torsion between pyrazole and thiazole rings (e.g., 18.81° in C28H22BrFN6S) to assess planarity .
  • Intermolecular Forces : Identify C–H···N hydrogen bonds (2.5–3.0 Å) and π-π stacking (3.57 Å) via Mercury 4.0 .

Q. What strategies address contradictions in biological activity data across assays?

  • Methodological Answer :

  • Dose-Response Reproducibility : Triplicate assays with internal controls (e.g., staurosporine for kinase inhibition).
  • Solubility Adjustments : Use DMSO/cosolvent systems (e.g., PEG-400) to ensure compound dissolution ≤0.1% v/v .
  • Off-Target Profiling : Broad-spectrum kinase panels (e.g., Eurofins KinaseProfiler) to rule out nonspecific binding .

Q. How can computational modeling predict reactivity and regioselectivity in derivatization?

  • Methodological Answer :

  • DFT Calculations : Gaussian 16 optimizes geometries at B3LYP/6-31G* level to map electrophilic sites (e.g., C-4 on pyrazole for nucleophilic substitution) .
  • Molecular Docking : AutoDock Vina simulates binding to biological targets (e.g., COX-2 active site) using PyMOL visualization .

Q. What analytical methods quantify synthetic by-products or impurities?

  • Methodological Answer :

  • HPLC-PDA : C18 column (5 μm, 4.6 × 250 mm) with gradient elution (ACN:H₂O + 0.1% TFA) detects impurities ≤0.15% .
  • LC-MS/MS : MRM transitions identify halogenated side-products (e.g., debrominated analogs) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.